

HPLC-MS analysis of Erythrityl tetranitrate and its impurities

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Compound of Interest

Compound Name: Erythrityl tetranitrate

Cat. No.: B1671062

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An in-depth analysis of **Erythrityl Tetranitrate** (ETN) and its impurities is critical for ensuring the quality, stability, and safety of pharmaceutical formulations containing this active pharmaceutical ingredient. This application note provides a detailed protocol for the separation and identification of ETN and its process-related impurities and potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction

Erythrityl tetranitrate (ETN) is a nitrate ester used as a vasodilator. The synthesis and storage of ETN can lead to the formation of various impurities, including partially nitrated erythritol species and other degradation products. A robust analytical method is essential for the accurate quantification of ETN and the detection and identification of these impurities.^{[1][2]}

This protocol outlines a stability-indicating HPLC-MS method suitable for quality control and research environments. The method is designed to separate ETN from its key impurities, providing a comprehensive profile of the drug substance.

Experimental Protocols

Sample Preparation

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Erythrityl Tetranitrate** reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

- Working Standard Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
- Sample Solution: Dissolve the sample containing ETN in acetonitrile to achieve a target concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter. Dilute the filtered solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

HPLC-MS Instrumentation and Conditions

A representative UHPLC-MS/MS method is described below, based on established methods for similar nitrate esters.[\[3\]](#)[\[4\]](#)

Table 1: HPLC Instrumental Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-1 min: 50% B; 1-10 min: linear gradient to 100% B; 10-12 min: hold at 100% B; 12.1-15 min: return to 50% B and equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Table 2: Mass Spectrometry Instrumental Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	4000 V
Cone Voltage	30 V
Desolvation Gas	Nitrogen
Desolvation Gas Flow	600 L/hr
Desolvation Temperature	350 °C
Source Temperature	150 °C
Scan Range	m/z 50-500

Data Presentation: Quantitative Analysis of ETN and Impurities

The following table lists the principal compounds of interest in the analysis of **Erythrityl Tetranitrate**. The exact retention times may vary depending on the specific HPLC system and column used. The m/z values correspond to the $[M+NO_3]^-$ adducts, which are commonly observed for nitrate esters in negative ion mode ESI-MS.^[5]

Table 3: Quantitative Data for ETN and Its Impurities

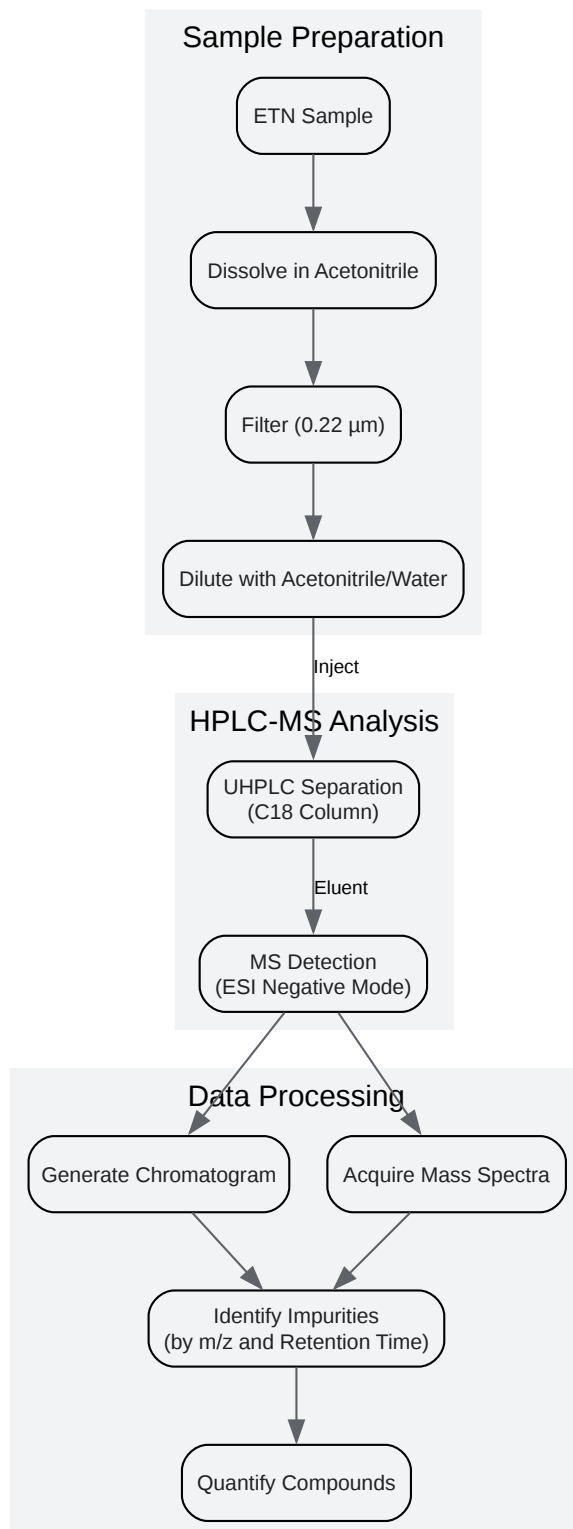
Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+NO ₃] ⁻ (m/z)
Erythrityl Tetranitrate (ETN)	C ₄ H ₆ N ₄ O ₁₂	302.11	364.09
Erythrityl Trinitrate (ETriN)	C ₄ H ₇ N ₃ O ₁₀	257.11	319.09
Erythrityl Dinitrate (EDiN)	C ₄ H ₈ N ₂ O ₈	212.11	274.09
Erythrityl Mononitrate (EMN)	C ₄ H ₉ NO ₆	167.12	229.10
Erythrityl Sulfate Trinitrate	C ₄ H ₇ N ₃ O ₁₂ S	337.17	399.15

Visualization of Experimental Workflow and Impurity Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of **Erythrityl Tetranitrate** and its impurities.

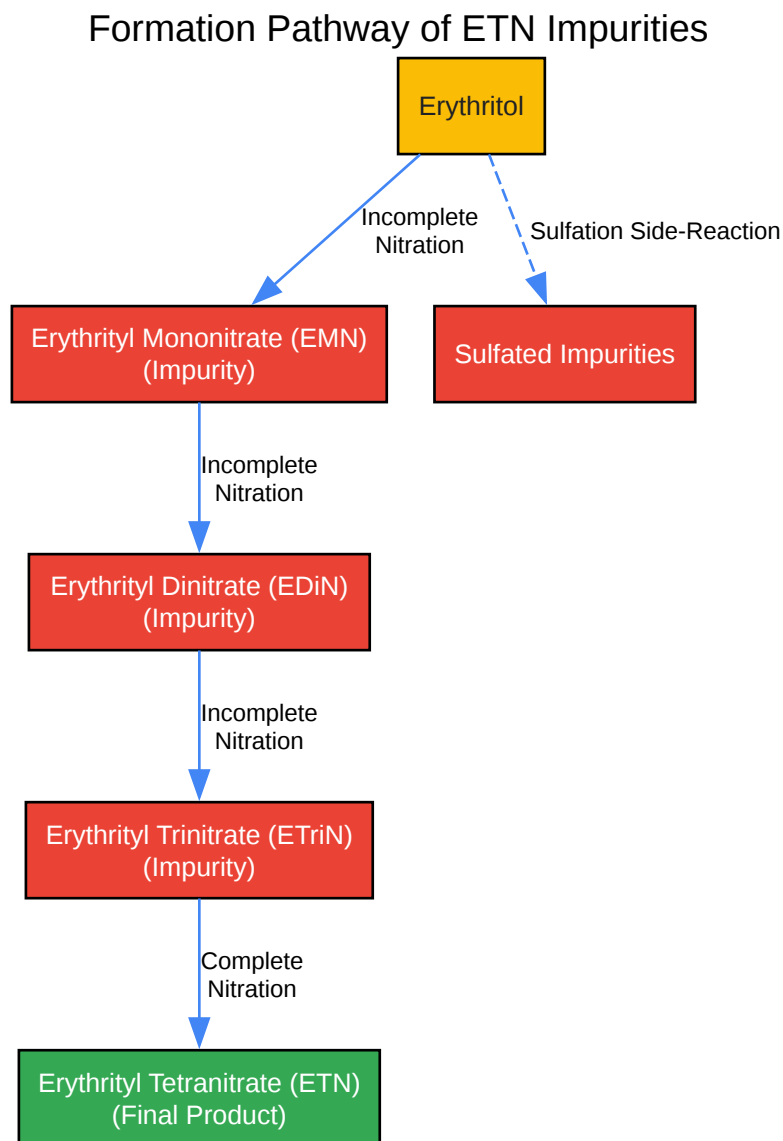
HPLC-MS Analysis Workflow for ETN

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Caption: Workflow for ETN analysis.

Logical Relationship of ETN and Its Impurities

This diagram shows the relationship between the starting material, the final product, and the common process-related impurities.



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Caption: ETN impurity formation pathways.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of **Erythrityl Tetranitrate** and its impurities. This method is suitable for implementation in quality control laboratories for routine analysis and can be adapted for research and development purposes, including stability studies and impurity profiling. The identification of 12 impurities has been reported in the literature, underscoring the importance of a high-resolution analytical technique.[1][2] The use of mass spectrometry provides definitive identification of known and unknown impurities, ensuring the safety and efficacy of ETN-containing pharmaceutical products.

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